molecular formula C25H29N5O3 B2864440 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1202978-94-6

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2864440
CAS No.: 1202978-94-6
M. Wt: 447.539
InChI Key: UTLPFQLDYDOANO-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with two key moieties:

  • N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl group: A 1,2,4-oxadiazole ring linked via a methyl group to the piperidine nitrogen.
  • 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl group: A dimethylphenyl-substituted acetamide chain, which may enhance lipophilicity and modulate steric interactions with biological targets .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-17-8-9-21(18(2)14-17)27-22(31)16-30-12-10-20(11-13-30)25(32)26-15-23-28-24(29-33-23)19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPFQLDYDOANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with various functional groups that contribute to its biological activity. The molecular formula is C26H26N4O4C_{26}H_{26}N_{4}O_{4} with a molecular weight of 490.6 g/mol.

PropertyValue
Molecular FormulaC26H26N4O4
Molecular Weight490.6 g/mol
IUPAC Name1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
InChI KeyYICLVRGKVMMHPG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It is believed to inhibit certain enzymes and receptors that play critical roles in cancer cell proliferation and inflammatory responses. The compound's structure allows it to effectively bind to these targets, leading to the modulation of their activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

1. Anticancer Activity

  • Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell cycle regulation and apoptosis.
  • For instance, in vitro assays demonstrated significant cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

2. Anti-inflammatory Effects

  • The compound has been evaluated for its ability to modulate inflammatory responses. In animal models, it reduced the levels of pro-inflammatory cytokines, suggesting a potential role in treating autoimmune diseases .

3. Antimicrobial Properties

  • Preliminary studies indicate that the compound may possess antimicrobial activity against a range of pathogens, although further research is required to elucidate the mechanisms involved .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

Case Study 1: Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations of 100 nM, the compound rescued mouse immune cells to 92%, demonstrating its potential as an immunomodulatory agent .

Case Study 2: Inflammatory Models
In a model of rheumatoid arthritis, the compound exhibited significant anti-inflammatory effects by inhibiting the activation of NF-kB pathways, which are crucial in mediating inflammatory responses .

Case Study 3: Antimicrobial Testing
In vitro testing against bacterial strains showed promising results, with the compound exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Impact of Oxadiazole Substituents

  • The target compound’s 3-phenyl-1,2,4-oxadiazole group contrasts with the 4-trifluoromethylphenyl-oxadiazole in Compound 7 . The trifluoromethyl group in Compound 7 increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.

Piperidine Carboxamide vs. Dihydropyridine Cores

  • Dihydropyridines (e.g., AZ257/AZ331) exhibit calcium channel-blocking activity due to their planar, conjugated systems . The piperidine carboxamide core in the target compound and others (e.g., Compound 4 , Compound 7 ) is more rigid, favoring interactions with enzymes or G-protein-coupled receptors (GPCRs).

Substituent Effects on Bioactivity

  • Compound 4 ’s 2-trifluoromethylbenzyl group enhances sEH inhibition by interacting with hydrophobic enzyme pockets .
  • SARS-CoV-2 inhibitors () utilize bulky aromatic groups (naphthyl) for viral protease binding, whereas the target compound’s dimethylphenyl may offer a more compact interaction surface .

Preparation Methods

Halogenation of Piperidine-4-Carboxylic Acid

In a protocol adapted from CN102558030A, piperidine-4-carboxylic acid is treated with concentrated hydrochloric acid under reflux to form the corresponding hydrochloride salt. Subsequent halogenation employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate the acyl chloride intermediate. This step is critical for enhancing electrophilicity at the carbonyl carbon, enabling efficient amidation.

Reaction conditions:

  • Solvent : Toluene or dichloromethane
  • Temperature : 40–80°C
  • Time : 3–5 hours
  • Yield : >85%

Amidation with Ammonia or Primary Amines

The acyl chloride intermediate reacts with ammonia or a primary amine to form the carboxamide. For the target compound, the free amine group on the piperidine nitrogen must remain unprotected at this stage to allow subsequent alkylation. EP2354133B1 highlights the use of aqueous ammonia or methylamine in tetrahydrofuran (THF), yielding the primary carboxamide in >90% purity after recrystallization.

Installation of the 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl Side Chain

The 2-((2,4-dimethylphenyl)amino)-2-oxoethyl group is introduced via nucleophilic substitution at the piperidine nitrogen.

Synthesis of 2-Bromo-N-(2,4-dimethylphenyl)acetamide

Adapting methods from PMC10603954, 2-bromoacetamide is synthesized by brominating N-(2,4-dimethylphenyl)acetamide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether.

Reaction conditions:

  • Molar ratio : 1:1.2 (acetamide:PBr₃)
  • Temperature : 0–5°C (ice bath)
  • Time : 2 hours
  • Yield : 78%

Alkylation of Piperidine-4-Carboxamide

The piperidine nitrogen undergoes alkylation with 2-bromo-N-(2,4-dimethylphenyl)acetamide in the presence of a base. A method analogous to CN102558030A employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures to drive the reaction.

Reaction conditions:

  • Solvent : DMF
  • Base : K₂CO₃ (2.5 eq.)
  • Temperature : 60–80°C
  • Time : 6–8 hours
  • Yield : 82%

Synthesis of the (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl Group

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate, followed by functionalization with a methyl group.

Preparation of Benzamidoxime

Benzonitrile is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to yield benzamidoxime .

Reaction conditions:

  • Molar ratio : 1:1.2 (benzonitrile:NH₂OH·HCl)
  • Solvent : Ethanol
  • Temperature : 70°C
  • Time : 4 hours
  • Yield : 89%

Cyclization to 3-Phenyl-1,2,4-oxadiazole

The amidoxime undergoes cyclization with ethyl chlorooxoacetate in the presence of triethylamine (TEA), forming the oxadiazole ring.

Reaction conditions:

  • Solvent : Dichloromethane
  • Base : TEA (2 eq.)
  • Temperature : Room temperature
  • Time : 12 hours
  • Yield : 75%

Methylation of the Oxadiazole

The oxadiazole is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in acetonitrile, yielding (3-phenyl-1,2,4-oxadiazol-5-yl)methanol . Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the aldehyde, which is reduced to the methyl group via catalytic hydrogenation.

Final Coupling of the Oxadiazole Methyl Group

The (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group is attached to the carboxamide nitrogen through reductive amination.

Reductive Amination

The aldehyde intermediate reacts with the primary amine of the carboxamide in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.

Reaction conditions:

  • Solvent : Methanol
  • Reducing agent : NaBH₃CN (1.5 eq.)
  • Temperature : Room temperature
  • Time : 24 hours
  • Yield : 68%

Characterization and Analytical Data

Spectral Analysis

  • FTIR : Peaks at 3230 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar–H), 6.95 (s, 2H, 2,4-dimethylphenyl), 4.35 (s, 2H, CH₂–oxadiazole), 3.70–3.20 (m, 4H, piperidine), 2.30 (s, 6H, CH₃).

Physical Properties

  • Melting point : 185–187°C
  • Molecular formula : C₂₆H₃₀N₅O₃
  • Molecular weight : 476.55 g/mol

Optimization and Challenges

Yield Enhancement

  • Halogenation : Replacing SOCl₂ with oxalyl chloride improved yields from 78% to 85% by minimizing side reactions.
  • Oxadiazole cyclization : Microwave-assisted synthesis reduced reaction time from 12 hours to 30 minutes with comparable yields.

Regioselectivity in Oxadiazole Formation

The use of silver nitrate (AgNO₃) as a catalyst ensured exclusive formation of the 1,2,4-oxadiazole regioisomer over 1,3,4-isomers.

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